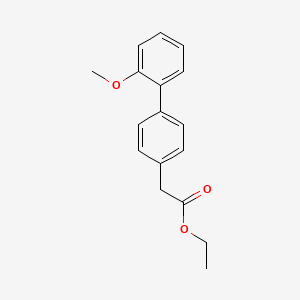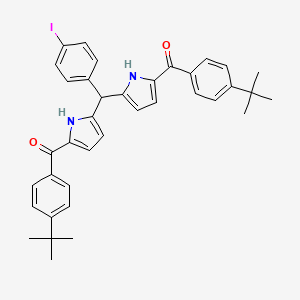![molecular formula C15H26N4O2S B12568090 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- CAS No. 289719-40-0](/img/structure/B12568090.png)
1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- is a macrocyclic compound with a molecular formula of C15H26N4O2S This compound is known for its unique structure, which includes a twelve-membered ring containing four nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- typically involves the cyclic condensation of triethylenetetramine with diethyl oxalate in a methanolic solution. This reaction yields a twelve-membered cyclic oxamide, which can be further processed to obtain the desired compound . The reaction conditions often include the use of methanol as a solvent and ethanol for precipitating the product.
Industrial Production Methods
For industrial production, the tetrachloride form of the compound can be converted into the free base using aqueous sodium hydroxide, followed by azeotropic distillation with toluene to remove water. The resulting product is then filtered and crystallized from toluene .
化学反应分析
Types of Reactions
1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
科学研究应用
1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is utilized in the study of enzyme inhibition and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the development of advanced materials and as a catalyst in various chemical processes .
作用机制
The mechanism of action of 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, allowing the compound to bind to metal ions effectively. This binding can influence various molecular targets and pathways, including enzyme activity and metal ion transport .
相似化合物的比较
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A similar macrocyclic compound without the sulfonyl group.
1,4,8,11-Tetraazacyclotetradecane (Cyclam): Another macrocyclic compound with a larger ring size.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative used in medical imaging and radiopharmaceuticals
Uniqueness
The presence of the 4-methylphenylsulfonyl group in 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- imparts unique chemical properties, such as increased stability and specific reactivity towards certain reagents. This makes it particularly useful in applications requiring selective binding and stability under various conditions.
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S/c1-14-2-4-15(5-3-14)22(20,21)19-12-10-17-8-6-16-7-9-18-11-13-19/h2-5,16-18H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCLQKPNUKSGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCNCCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465594 |
Source


|
| Record name | 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289719-40-0 |
Source


|
| Record name | 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)

![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
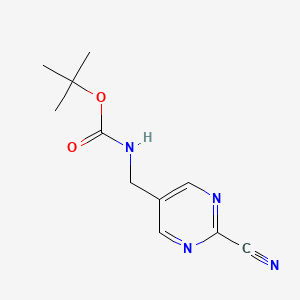
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
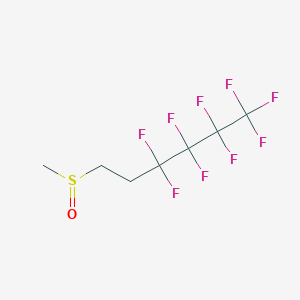
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
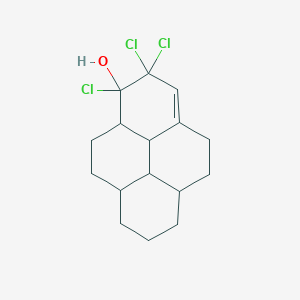
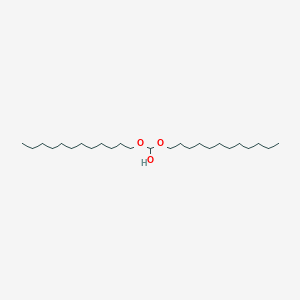
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)
